![molecular formula C13H15NO4 B2630402 1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 855496-61-6](/img/structure/B2630402.png)
1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a type of cyclic amine, along with a carboxylic acid group. The presence of the hydroxyphenyl group indicates that it has at least one aromatic ring (a phenyl group) with a hydroxyl (-OH) substituent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the hydroxyphenyl group, and the carboxylic acid group. These functional groups would likely confer specific physical and chemical properties to the compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. The hydroxyphenyl group might undergo reactions typical of phenols, while the carboxylic acid group might participate in reactions typical of carboxylic acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the hydroxyphenyl group might confer some degree of polarity to the compound, while the carboxylic acid group might make the compound acidic .
Wissenschaftliche Forschungsanwendungen
Overview of Carboxylic Acids in Scientific Research
Carboxylic acids play a crucial role in various scientific research areas due to their unique chemical properties. They contain a carboxyl group (–COOH) that is highly reactive, making them versatile intermediates in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and polymers. These compounds are also pivotal in studying biochemical processes and developing new materials with enhanced properties.
Antioxidant Properties and Structure-Activity Relationships
Research has highlighted the significant antioxidant properties of hydroxycinnamic acids (HCAs), a group closely related to the chemical structure of interest. These properties are attributed to the phenolic structures of HCAs, where the presence of an unsaturated bond in the side chain plays a critical role. Studies focus on understanding the structure-activity relationships (SARs) to develop more potent antioxidant molecules, demonstrating the importance of modifications to the aromatic ring and carboxylic function (Razzaghi-Asl et al., 2013).
Biological Activity of Natural Carboxylic Acids
Natural carboxylic acids derived from plants exhibit a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure of these acids, such as the number of hydroxyl groups and conjugated bonds, directly influences their bioactivity. For instance, rosmarinic acid has been identified as having high antioxidant activity, while the antimicrobial and cytotoxic properties vary depending on the structural features of the carboxylic acids studied (Godlewska-Żyłkiewicz et al., 2020).
Role in Drug Synthesis and Medical Applications
Levulinic acid (LEV), a biomass-derived carboxylic acid, showcases the potential of carboxylic acids in drug synthesis and medical fields. LEV and its derivatives serve as raw materials or intermediates in synthesizing various drugs, highlighting the versatility and utility of carboxylic acids in creating more efficient and cost-effective medicinal compounds (Zhang et al., 2021).
Advances in Hydroxycoumarin Chemistry
The study of hydroxycoumarins, compounds structurally related to carboxylic acids, reveals their importance in generating new chemical entities with potential applications in biology and pharmacology. The synthesis, reactivity, and applications of 3-hydroxycoumarin, in particular, have been explored to develop heterocyclic compounds with enhanced biological properties (Yoda, 2020).
Biocatalyst Inhibition by Carboxylic Acids
Understanding the inhibitory effects of carboxylic acids on microbial biocatalysts is crucial for biotechnological applications, including the production of biofuels and biorenewable chemicals. This knowledge aids in engineering more robust microbial strains for industrial processes, highlighting the intersection of carboxylic acid chemistry with microbial biotechnology (Jarboe et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-11-3-1-9(2-4-11)5-6-14-8-10(13(17)18)7-12(14)16/h1-4,10,15H,5-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOWKYUPHRMOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
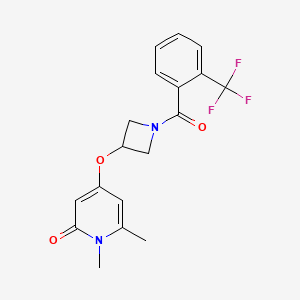
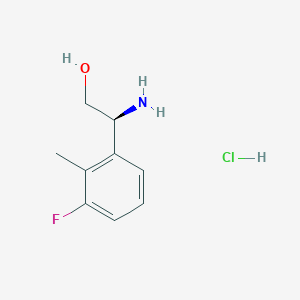
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2630322.png)
![N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630323.png)

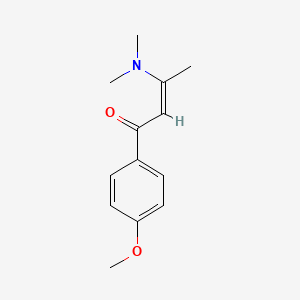
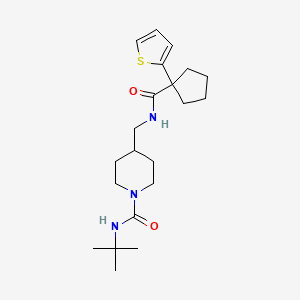
![3-(2-Fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide](/img/structure/B2630331.png)
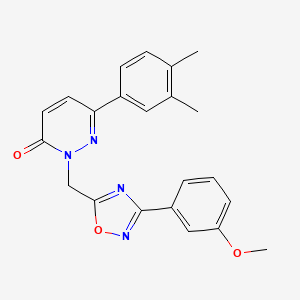
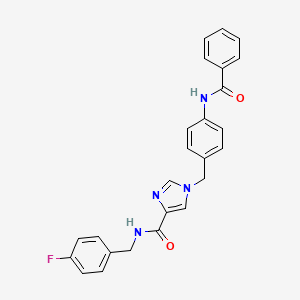
![N-(3-(trifluoromethyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2630337.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2630338.png)
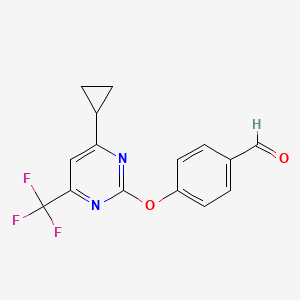
![2-[2-(4-Nitrophenoxy)ethoxy]ethanamine](/img/structure/B2630342.png)
